Ethyl 3-methoxy-5-vinylbenzoate
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Overview
Description
Ethyl 3-methoxy-5-vinylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.23 g/mol It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group at the 3-position, and a vinyl group at the 5-position on the benzene ring
Preparation Methods
The synthesis of Ethyl 3-methoxy-5-vinylbenzoate typically involves the esterification of 3-methoxy-5-vinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 3-methoxy-5-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form haloalkanes.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Scientific Research Applications
Ethyl 3-methoxy-5-vinylbenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: It may be used as a model compound in studies investigating the behavior of ester and vinyl functional groups in biological systems.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-5-vinylbenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards nucleophilic attack, facilitating the substitution process. The vinyl group can participate in addition reactions, where the double bond reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Ethyl 3-methoxy-5-vinylbenzoate can be compared with similar compounds such as:
Ethyl 3-methoxybenzoate: Lacks the vinyl group, making it less reactive in addition reactions.
Ethyl 5-vinylbenzoate: Lacks the methoxy group, reducing its reactivity in nucleophilic aromatic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 3-ethenyl-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-9-6-10(12(13)15-5-2)8-11(7-9)14-3/h4,6-8H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZUZUJOOBKAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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